1-(2-Chlorophenyl)-3H-indole
Description
Properties
Molecular Formula |
C14H12ClN |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2,3-dihydroindole |
InChI |
InChI=1S/C14H12ClN/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10H2 |
InChI Key |
AAXVMLAYNOXJDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including 1-(2-Chlorophenyl)-3H-indole. A comprehensive assessment of various indole-based compounds demonstrated their ability to inhibit cancer cell proliferation across multiple lines:
- Mechanism of Action : These compounds often induce apoptosis and cell cycle arrest in cancer cells. For instance, a study indicated that certain indole derivatives showed significant inhibitory effects on MCT1-expressing cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low nanomolar range .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 24 | A-549 | 83 |
| Compound 17 | MCF-7 | 314 |
Antimicrobial Properties
Indole derivatives have also been evaluated for their antimicrobial properties. Preliminary findings suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria:
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways crucial for bacterial survival .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
Neuroprotective Effects
Recent investigations into the neuroprotective effects of indole derivatives indicate that they may provide cognitive benefits in models of neurodegenerative diseases such as Alzheimer’s:
- Findings : Treatment with indole derivatives resulted in improved cognitive function and reduced neuroinflammation markers in animal models .
Case Study 1: Anticancer Screening
A study synthesized a series of indole derivatives, including this compound, and assessed their anticancer activity. The results indicated that modifications to the indole structure significantly enhanced the compounds' efficacy against various cancer cell lines.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of this compound in an Alzheimer’s disease model. The results showed a marked improvement in cognitive performance and a reduction in neuroinflammatory markers compared to control groups.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole core of 1-(2-chlorophenyl)-3H-indole is highly reactive toward electrophilic substitution, particularly at the C3 position. This reactivity aligns with general indole chemistry, where the C3 site is 10<sup>13</sup> times more reactive than benzene .
Key Reactions:
-
Formylation :
Under Vilsmeier–Haack conditions (POCl<sub>3</sub>, DMF), formylation occurs regioselectively at C3 . -
Mannich Reaction :
Reacts with dimethylamine and formaldehyde to form gramine analogs, useful for synthesizing indole-3-acetic acid derivatives .
Substituent Effects:
The 2-chlorophenyl group directs electrophiles to the C5 position under strongly acidic conditions due to protonation at C3 .
Nucleophilic Reactivity
The nitrogen atom in the indole ring exhibits limited basicity (pK<sub>a</sub> ≈ −3.6) , but the C3 position acts as a nucleophilic site.
Example Reaction:
-
Coupling with Benzofuroxans :
Reacts with 4,6-dinitrobenzofuroxan in acetonitrile, demonstrating nucleophilic attack at C3 . Rate constants correlate with the electrophilicity parameter E of the coupling partner .
Multi-Component Reactions
1-(2-Chlorophenyl)-3H-indole participates in complex transformations:
Oxidative Coupling:
In the presence of tert-butyl hydroperoxide (TBHP) and hexafluoroisopropanol (HFIP), indole derivatives undergo C3–C3' coupling to form dimeric structures .
Example :
text2 × 1-(2-Chlorophenyl)-3H-indole → 3,3'-biindole derivative
Conditions: Microwave irradiation (90°C, 30 min) .
Biological Activity-Driven Modifications
Derivatives of 1-(2-chlorophenyl)-3H-indole are tailored for pharmacological applications:
Comparative Reactivity Table
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences and similarities between 1-(2-Chlorophenyl)-3H-indole and related compounds:
Substituent Effects on Properties
- Nitrile (3-CN) and carboxylic acid (2-COOH) groups in related compounds increase polarity, affecting solubility and binding interactions .
- Steric Effects: Bulky substituents like the 1-pentyl chain in JWH-203 reduce crystallinity but improve membrane permeability .
- Biological Relevance: JWH-203’s 2-chlorophenylacetyl group mimics endogenous ligands, enabling cannabinoid receptor binding . Difluoromethyl groups (as in ) enhance metabolic stability compared to chlorophenyl groups.
Preparation Methods
Reaction Conditions and Mechanism
-
Typical Procedure : A mixture of 2-chlorophenylhydrazine hydrochloride (1.0 equiv) and acetone (1.2 equiv) is refluxed in glacial acetic acid for 4–6 hours. The reaction progresses via hydrazone formation, followed by-sigmatropic rearrangement and ammonia elimination to yield the indole.
-
Catalysts : Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂) accelerate the cyclization. Polyphosphoric acid (PPA) enhances yields (up to 78%) by facilitating the dehydration step.
-
Yield Optimization : Substituents on the ketone influence regioselectivity. For example, methyl ketones favor 2,3-disubstituted indoles, while cyclic ketones like cyclohexanone produce tetrahydrocarbazole derivatives.
Key Data:
| Starting Materials | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Chlorophenylhydrazine + Acetone | H₂SO₄ | 100 | 6 | 65 |
| 2-Chlorophenylhydrazine + Cyclohexanone | PPA | 120 | 8 | 78 |
Acid-Catalyzed Condensation of 2-Chlorobenzaldehyde and Indole
Direct condensation between 2-chlorobenzaldehyde and indole under acidic conditions provides a straightforward route to this compound. This method avoids the need for hydrazine precursors.
Experimental Protocol
-
Step 1 : Indole (1.0 equiv) and 2-chlorobenzaldehyde (1.1 equiv) are dissolved in dichloromethane.
-
Step 2 : Trifluoroacetic acid (TFA, 0.5 equiv) is added, and the mixture is stirred at 40°C for 3 hours.
-
Workup : The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Mechanistic Insight:
The reaction proceeds through electrophilic substitution at the indole C3 position, followed by dehydration to form the 3H-indole structure. Electron-withdrawing groups on the aldehyde enhance reactivity.
Performance Metrics:
| Solvent | Acid | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | TFA | 40 | 72 |
| Toluene | p-TsOH | 80 | 68 |
Palladium-catalyzed C–H functionalization enables the direct introduction of the 2-chlorophenyl group onto preformed indole scaffolds. This method is highly regioselective for the C3 position.
Methodology
Advantages:
Reductive Cyclization Using Low-Valent Titanium
Low-valent titanium reagents (e.g., TiCl₄/Sm) promote reductive cyclization of acylamido-carbonyl compounds to yield 2,3-disubstituted indoles.
Synthesis Pathway
Experimental Data:
| Precursor | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| N-(2-Chlorophenyl)acetylamidoketone | TiCl₄/Sm | 2 | 70 |
Iodine-Mediated Cyclization of Enamines
Iodine catalyzes the cyclization of enamines derived from 2-chloroaniline and β-ketoesters, offering a metal-free alternative.
Procedure Highlights
Efficiency:
Comparative Analysis of Methods
| Method | Yield Range (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fischer Indole Synthesis | 65–78 | High | Moderate | High |
| Acid-Catalyzed Condensation | 68–72 | Moderate | High | Moderate |
| Palladium-Catalyzed Arylation | 60–75 | High | Low | Low |
| Reductive Cyclization | 70 | High | Moderate | Moderate |
| Iodine-Mediated Cyclization | 65–80 | Moderate | High | High |
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-Chlorophenyl)-3H-indole, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via the Fischer indole synthesis , where a phenylhydrazine derivative reacts with a carbonyl-containing substrate under acidic conditions. For this compound, 2-chlorophenylhydrazine could be condensed with a ketone (e.g., cyclohexanone) using catalysts like ZnCl₂ or polyphosphoric acid. Reaction temperature (80–120°C) and solvent choice (e.g., acetic acid or ethanol) critically affect cyclization efficiency . Post-synthesis purification often involves column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The indole NH proton appears as a broad singlet (~δ 10–12 ppm). Aromatic protons from the 2-chlorophenyl group show splitting patterns consistent with para-substitution (e.g., doublets at δ 7.2–7.8 ppm).
- IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragments like [M-Cl]⁺ aid in structural validation.
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., indole vs. isoindole forms) .
Q. What safety precautions are essential when handling this compound, given its structural analogs' hazards?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as chlorinated indoles may irritate the respiratory tract .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.
- Storage : Keep in airtight containers away from oxidizing agents and heat sources .
Advanced Research Questions
Q. How does the electronic nature of the 2-chlorophenyl substituent influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The chlorine atom exerts both inductive (-I) and resonance (-R) effects. Its electron-withdrawing nature deactivates the indole ring, directing electrophiles (e.g., nitration, sulfonation) to the C5 or C7 positions (meta to the N-H group). Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity. Experimental validation involves competitive reactions monitored by HPLC or LC-MS .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer :
- Control for Purity : Use HPLC (>95% purity) to eliminate confounding effects from synthetic byproducts.
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature, cell lines).
- Structural Confirmation : Verify regiochemistry via X-ray crystallography, as even minor positional isomers (e.g., 3H- vs. 1H-indole) can drastically alter bioactivity .
Q. What computational strategies are effective in predicting the binding affinity of this compound derivatives to biological targets like serotonin receptors?
- Methodological Answer :
- Molecular Docking : Use software (e.g., MOE, AutoDock) to model interactions with receptor active sites. Prioritize halogen bonding between the chlorine atom and backbone carbonyls.
- MD Simulations : Assess binding stability over 50–100 ns trajectories, focusing on key residues (e.g., Trp358 in 5-HT₂A receptors).
- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with experimental EC₅₀ data to refine predictions .
Methodological Considerations for Experimental Design
Q. What strategies optimize the scalability of this compound synthesis for gram-scale production without compromising yield?
- Answer :
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) for improved turnover under milder conditions.
- Solvent Selection : Replace high-boiling solvents (e.g., DMF) with recyclable alternatives (e.g., PEG-400) to simplify purification.
- Flow Chemistry : Continuous reactors reduce side reactions and enhance reproducibility .
Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?
- Answer :
- Stoichiometric Precision : Use Schlenk techniques to exclude moisture/oxygen, which can deactivate catalysts.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring.
- Robust Work-Up : Standardize extraction (e.g., pH-adjusted partitions) and drying protocols (anhydrous Na₂SO₄) .
Data Contradiction Analysis
Q. Why do some studies report this compound as a potent enzyme inhibitor, while others observe negligible activity?
- Answer : Discrepancies often arise from:
- Enzyme Source Variability : Species-specific isoforms (e.g., human vs. rat CYP450) differ in substrate recognition.
- Redox Conditions : The indole NH group may oxidize under assay conditions, forming inactive nitroxide radicals.
- Solubility Limits : Use co-solvents (e.g., DMSO ≤1%) to ensure compound dissolution without denaturing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
